PD 140376

CCK-B receptor binding gastrin receptor pharmacology radioligand affinity

PD 140376 is the most potent and selective CCK-B/gastrin receptor antagonist radioligand available, with a sub-nanomolar Ki (0.18-0.21 nM). Unlike alternative ligands, its GTP-insensitive binding and unity Hill slope ensure state-independent, reproducible results for high-sensitivity assays and receptor quantification.

Molecular Formula C33H40N4O5
Molecular Weight 572.7 g/mol
CAS No. 149027-97-4
Cat. No. B1679104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 140376
CAS149027-97-4
Synonyms3-((4-aminophenyl)methyl)-N-(alpha-methyl-N-((tricyclo(3.3.1.1)dec-2-yloxy)carbonyl)-D-tryptophyl)-beta-alanine
Benzenebutanoic acid, 4-amino-beta-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.13,7)dec-2-yloxy)carbonyl)amino)propyl)amino)-, (R-(R*,S*))-
PD 140376
PD-140376
Molecular FormulaC33H40N4O5
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=C(C=C3)N)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6
InChIInChI=1S/C33H40N4O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17,34H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26-,30?,33+/m0/s1
InChIKeyADYHBZJCWPIGJS-FPRYDEEZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 140376 (CAS 149027-97-4) CCK-B/Gastrin Receptor Antagonist Procurement Guide


PD 140376 (CAS 149027-97-4), chemically designated as (3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid, is a synthetic peptoid antagonist that functions as a highly selective radioligand for the cholecystokinin B (CCK-B)/gastrin receptor [1]. The compound belongs to the dipeptide-derived class of CCK-B antagonists featuring a distinctive adamantyloxycarbonyl protecting group and a 4-aminophenylbutanoic acid C-terminal moiety [2]. In guinea pig cerebral cortex and gastric gland membrane preparations, PD 140376 demonstrates sub-nanomolar affinity (Ki = 0.18 nM and 0.21 nM, respectively) and is recognized as the most potent and selective antagonist radioligand yet described for CCK-B/gastrin receptor characterization in both central and peripheral nervous systems [1].

Why PD 140376 Cannot Be Substituted with Generic CCK-B Antagonists in Receptor Binding Studies


CCK-B/gastrin receptor antagonists exhibit substantial variability in both potency and binding characteristics that preclude simple interchangeability in experimental protocols. While compounds such as CI-988 (PD 134308) and L-365,260 are also classified as CCK-B/gastrin receptor antagonists, they differ markedly from PD 140376 in key performance parameters including absolute affinity, Hill slope behavior, and sensitivity to guanine nucleotide modulation [1]. Critically, the affinity and Hill slope of PD 140376 remain entirely unaffected by the presence of the nonhydrolyzable GTP analogue guanylyl-5'-imidodiphosphate, a property shared with CI-988 but contrasted sharply against agonist ligands whose affinity decreases and Hill slopes shift toward unity under identical conditions [1]. This pharmacologically distinct behavior renders PD 140376 uniquely suited for antagonist binding characterization, whereas alternative ligands may introduce receptor-state-dependent variability. Furthermore, cross-study comparisons reveal that CI-988 exhibits an IC50 of 1.7 nM for mouse cortex CCK2 receptors , representing a substantially lower affinity than PD 140376's sub-200 pM Ki values, a difference that directly impacts assay sensitivity and signal-to-noise ratios.

Quantitative Differentiation Evidence for PD 140376 Versus Comparator CCK-B Antagonists


Sub-Nanomolar CCK-B Receptor Affinity: PD 140376 Versus CI-988 and L-365,260

PD 140376 demonstrates sub-nanomolar affinity for CCK-B/gastrin receptors in guinea pig cerebral cortex (Ki = 0.18 nM) and gastric gland membranes (Ki = 0.21 nM) [1]. In contrast, the structurally related CCK-B antagonist CI-988 (PD 134308) exhibits an IC50 of 1.7 nM for mouse cortex CCK2 receptors , representing an approximately 9-fold lower apparent affinity. When evaluated in the same assay system using [3H]-PD 140376 as the radioligand, the reference antagonist L-365,260 shows a Ki of 1.80 nM [2], representing a 10-fold lower affinity than PD 140376 itself. The magnitude of affinity difference is sufficient to materially impact assay sensitivity and detection limits.

CCK-B receptor binding gastrin receptor pharmacology radioligand affinity

GTP-Insensitive Antagonist Binding: PD 140376 Versus Agonist Ligands

The binding characteristics of unlabeled PD 140376 are completely unaffected by the presence of the nonhydrolyzable GTP analogue guanylyl-5'-imidodiphosphate, with both affinity and Hill slope remaining unchanged [1]. The related CCK-B antagonist CI-988 shares this GTP-insensitive property [1]. In direct contrast, agonist ligands including CCK sulfated octapeptide and pentagastrin exhibit a characteristic decrease in affinity and an increase in Hill slopes toward unity under identical GTP analogue conditions [1]. This differential behavior confirms that PD 140376 binds with equal affinity to both G-protein-coupled and uncoupled receptor states, ensuring consistent binding measurements irrespective of receptor-G-protein coupling status.

G-protein coupled receptor guanine nucleotide modulation antagonist pharmacology

Antagonist Radioligand Selectivity Profile: [3H]PD 140376 in CCK Receptor Subtype Discrimination

Pharmacological characterization of [3H]PD 140376-labeled binding sites using a series of agonist and antagonist ligands selective for each CCK receptor subtype demonstrated an affinity profile entirely consistent with the CCK-B/gastrin receptor in both cerebral cortex and gastric mucosal preparations [1]. Competition curves for unlabeled antagonist ligands including PD 140376 produced Hill slopes close to unity, while agonist competition curves yielded Hill slopes significantly less than unity [1]. Specific binding, defined as that displaced by unlabeled CCK sulfated octapeptide, routinely ranged from 60-70% in cortex and 50-60% in gastric fundic mucosa [1]. This binding profile confirms the suitability of PD 140376 as a subtype-selective tool for CCK-B receptor studies.

receptor subtype selectivity CCK-A versus CCK-B radioligand binding

Saturation Binding Parameters: Kd and Bmax of [3H]PD 140376 in Central and Peripheral Tissues

[3H]PD 140376 (0.01-10 nM) bound to both guinea pig cerebral cortex and gastric gland homogenates with comparable high affinity, exhibiting a Kd of 0.1-0.2 nM in both tissue preparations [1]. Saturation analysis revealed binding to an apparent single population of sites with Bmax values of 119 fmol/mg protein in cortex and 296 fmol/mg protein in gastric gland homogenates [1]. The similarity in Kd values across central and peripheral tissues indicates that PD 140376 labels CCK-B/gastrin receptors with consistent affinity irrespective of anatomical location, while the differential Bmax values provide quantitative receptor density data for comparative tissue studies.

saturation binding receptor density radioligand characterization

Sodium Independence of PD 140376 Binding: Distinguishing Feature from Other GPCR Ligands

The binding characteristics of unlabeled PD 140376 were unaffected by the presence of the monovalent cation sodium [1]. This sodium-independent binding behavior contrasts with certain other G-protein-coupled receptor systems where sodium ions act as allosteric modulators that differentially influence agonist versus antagonist binding. The sodium insensitivity of PD 140376 provides additional evidence of its true neutral antagonist pharmacological profile and eliminates sodium concentration as a variable requiring stringent control in binding assay buffers.

sodium ion modulation GPCR binding allosteric regulation

Synthetic Route Enabling Late-Stage Tritium Radiolabeling of PD 140376

A synthetic route for PD 140376 has been described that allows for introduction of the tritium radiolabel in the final step, facilitating preparation of the radiolabeled form [3H]PD 140376 [1]. This late-stage labeling strategy is advantageous for minimizing radioactive waste and maximizing radiochemical yield compared to routes requiring early radiolabel incorporation. The availability of both unlabeled and tritiated forms of PD 140376 through a defined synthetic pathway supports its utility as a matched pair for binding studies requiring both hot and cold ligand forms.

tritium radiolabeling non-peptide antagonist synthesis radiotracer preparation

Validated Research and Industrial Applications for PD 140376 (CAS 149027-97-4) Based on Quantitative Evidence


High-Sensitivity CCK-B/Gastrin Receptor Radioligand Binding Assays

PD 140376 in its tritiated form ([3H]PD 140376) is optimally deployed as a radioligand for high-sensitivity receptor binding assays requiring sub-nanomolar detection limits. The compound's Kd of 0.1-0.2 nM in both cerebral cortex and gastric gland homogenates [1] supports binding site saturation at low radioligand concentrations, minimizing nonspecific binding while maintaining robust specific signal (60-70% in cortex, 50-60% in gastric mucosa) [1]. The GTP-insensitive binding characteristics [1] ensure that receptor occupancy measurements remain consistent regardless of G-protein coupling status, a critical requirement for quantitative receptor pharmacology studies.

Competitive Displacement Screening of Novel CCK-B Receptor Ligands

[3H]PD 140376 serves as the radioligand of choice for screening and characterizing novel CCK-B/gastrin receptor ligands in competitive binding formats. The unity Hill slope exhibited by PD 140376 in self-competition studies [1] confirms homogeneous binding site interaction, establishing a reliable baseline for calculating Ki values of test compounds via Cheng-Prusoff analysis. The compound's sub-nanomolar Ki (0.18 nM cortex, 0.21 nM gastric gland) [1] permits detection of test compounds across a wide affinity range with excellent resolution. As demonstrated in validation studies using L-365,260 (Ki = 1.80 nM) and CI-988 (IC50 = 1.7 nM) [1], the assay system reliably discriminates compounds differing in affinity by an order of magnitude.

Central and Peripheral CCK-B Receptor Density Quantification

Researchers quantifying CCK-B/gastrin receptor density in tissue homogenates or autoradiographic sections should select [3H]PD 140376 based on its well-characterized saturation binding parameters and comparable affinity across central and peripheral tissues. The established Bmax values of 119 fmol/mg protein (cerebral cortex) and 296 fmol/mg protein (gastric gland) in guinea pig tissues [1] provide validated reference points for cross-study comparisons. The consistent Kd of 0.1-0.2 nM across both tissue types [1] ensures that receptor quantification is not confounded by tissue-dependent variations in radioligand affinity, a potential issue with alternative ligands exhibiting tissue-specific binding properties.

G-Protein Coupling State Analysis in CCK-B Receptor Pharmacology

PD 140376 is uniquely positioned as a reference antagonist ligand in studies investigating G-protein coupling states of the CCK-B/gastrin receptor. Because PD 140376 binding is unaffected by the nonhydrolyzable GTP analogue guanylyl-5'-imidodiphosphate, whereas agonist ligands (CCK sulfated octapeptide, pentagastrin) show characteristic decreases in affinity and Hill slope shifts toward unity [1], researchers can employ PD 140376 as a state-independent baseline. This differential sensitivity profile enables experimental discrimination between neutral antagonists (GTP-insensitive) and agonists or inverse agonists (GTP-sensitive), providing a pharmacological fingerprint for mechanism-of-action classification of novel CCK-B receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 140376

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.